N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea
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Overview
Description
N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea, also known as AFTU, is a thiourea derivative that has gained attention in the scientific community due to its potential applications in various fields. AFTU has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea is not fully understood, but studies have shown that it acts by inhibiting various enzymes and pathways. N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. In addition, N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has antitumor, antiviral, and antibacterial activities. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea can reduce the level of oxidative stress and inflammation in animal models. N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to have neuroprotective effects and to enhance plant growth and resistance to environmental stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea is its broad range of potential applications in various fields. It has also been shown to have low toxicity and high stability, making it a suitable candidate for further studies. However, one of the limitations of N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for the study of N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study its mechanism of action in more detail, including its interactions with various enzymes and pathways. In addition, further studies are needed to understand its potential side effects and to develop more effective methods for synthesizing and using N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea in experiments.
Conclusion:
In conclusion, N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea is a thiourea derivative that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been studied for its antitumor, antiviral, and antibacterial activities, as well as its potential use in treating Alzheimer's disease and as a radioprotective agent. N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to enhance plant growth and resistance to environmental stress and to have potential applications in material science. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective methods for synthesizing and using N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea in experiments.
Synthesis Methods
N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea can be synthesized using different methods, including the reaction of 4-acetylphenyl isothiocyanate with 2-furylmethylamine or the reaction of 2-furylmethyl isothiocyanate with 4-acetyl aniline. These reactions result in the formation of N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea as a white crystalline solid, which can be purified using recrystallization or column chromatography.
Scientific Research Applications
N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has been shown to have antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in treating Alzheimer's disease and as a radioprotective agent. In agriculture, N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its ability to enhance plant growth and resistance to environmental stress. In material science, N-(4-acetylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its potential use in the development of sensors and electronic devices.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)11-4-6-12(7-5-11)16-14(19)15-9-13-3-2-8-18-13/h2-8H,9H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCQIBQBKMXHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Acetylphenyl)-3-(furan-2-ylmethyl)thiourea |
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